Reduced Amine Basicity (pKa) Relative to Non-Fluorinated Ring Analog 4-(2-Fluoroethoxy)aniline
The electron-withdrawing ortho-fluoro substituent in 2-fluoro-4-(2-fluoroethoxy)aniline markedly reduces the basicity of the aniline nitrogen compared to the para-fluoroethoxy-only analog. The target compound exhibits a predicted pKa of 3.62±0.10, whereas 4-(2-fluoroethoxy)aniline (CAS 1547-12-2) has a predicted pKa of 5.02±0.10 . This 1.40 log-unit decrease in basicity corresponds to a ~25-fold lower proton affinity, directly influencing nucleophilicity in acylation, sulfonation, and Buchwald–Hartwig coupling reactions, as well as the pH range required for salt formation or extraction workups.
| Evidence Dimension | Amine basicity (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 3.62 ± 0.10 |
| Comparator Or Baseline | 4-(2-Fluoroethoxy)aniline: pKa = 5.02 ± 0.10 |
| Quantified Difference | ΔpKa = -1.40 (target is ~25× less basic) |
| Conditions | ACD/Labs predicted pKa (standardized computational model) |
Why This Matters
Procurement of the correct analog is critical for chemists planning amine-coupled reactions: the target compound requires stronger activating agents or longer reaction times than the non-fluorinated ring analog, and failure to account for this difference can result in incomplete conversion and lower isolated yields.
